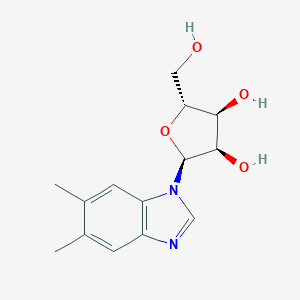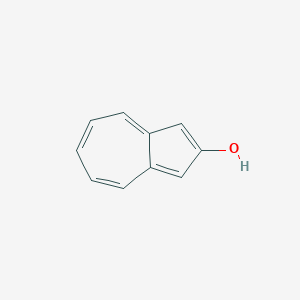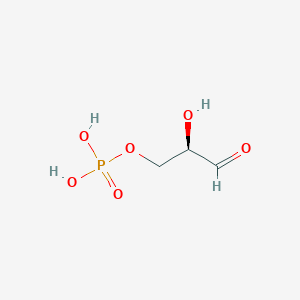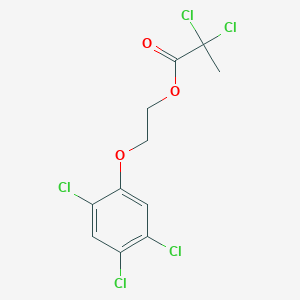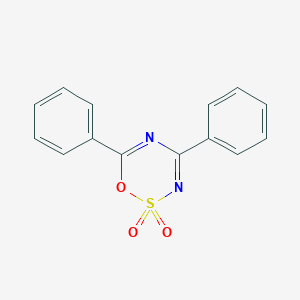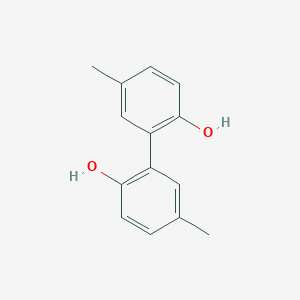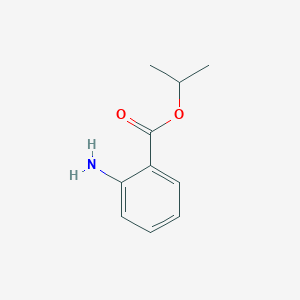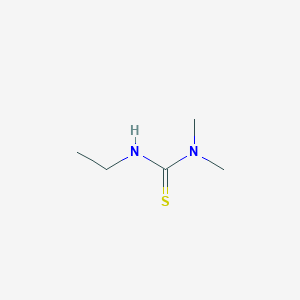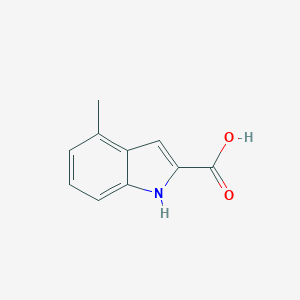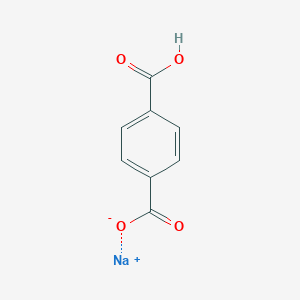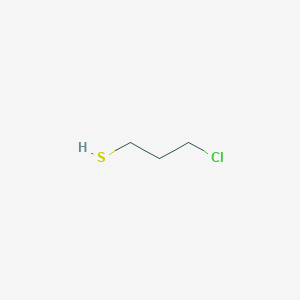
3-Chloro-1-propanethiol
Vue d'ensemble
Description
3-Chloro-1-propanethiol: is an organic compound with the chemical formula C3H7ClS . It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both a chlorine atom and a thiol group. This compound is used in various chemical synthesis processes and has applications in different fields, including organic synthesis and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-1-propanethiol can be synthesized through several methods. One common method involves the reaction of propanethiol with hydrogen chloride . The reaction is typically carried out at low temperatures (0-5°C) to control the reaction rate and yield a high-purity product .
Industrial Production Methods: In an industrial setting, this compound is often produced by the chlorination of 1-propanethiol using chlorine gas . The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Chloro-1-propanethiol undergoes nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form thioethers and thioesters.
Oxidation Reactions: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or nitric acid are used for oxidation reactions.
Major Products:
Thioethers and Thioesters: Formed through substitution reactions.
Disulfides and Sulfonic Acids: Formed through oxidation reactions
Applications De Recherche Scientifique
3-Chloro-1-propanethiol has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including intermediates and agrochemicals.
Quantum Dot Passivation: It is employed in the passivation of quantum dots to enhance the performance of infrared-band gap quantum dot solar cells, leading to significant improvements in efficiency and stability.
Mercury Ion Removal: It is used in the synthesis of mercaptopropyl nanoporous resins for the removal of mercury ions from aqueous solutions.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-propanethiol involves its ability to undergo substitution reactions with electrophiles. The chlorine atom in the compound is replaced by a nucleophile, leading to the formation of thioethers and thioesters.
Comparaison Avec Des Composés Similaires
- 3-Chloropropyl thiolacetate
- 3-Mercaptopropionic acid
- 3-Mercapto-1-propanol
- 2-Methyl-2-propanethiol
Comparison: 3-Chloro-1-propanethiol is unique due to the presence of both a chlorine atom and a thiol group, which imparts distinct reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications. For instance, 3-Mercaptopropionic acid and 3-Mercapto-1-propanol are primarily used for their thiol groups, while this compound’s chlorine atom allows for additional substitution reactions .
Propriétés
IUPAC Name |
3-chloropropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClS/c4-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCFWOHAWRIQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169901 | |
| Record name | 3-Chloropropanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Chloropropanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19773 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17481-19-5 | |
| Record name | 3-Chloro-1-propanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17481-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloropropanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloropropanethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6Q6DV6SQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Chloro-1-propanethiol in quantum dot solar cells?
A: this compound (CPT) acts as an organic ligand in the development of infrared-band gap quantum dot solar cells. Specifically, it plays a crucial role in passivating the (111) facets of large-size lead sulfide (PbS) quantum dots []. This passivation helps to improve the stability and performance of these solar cells.
Q2: How does the hybrid passivation strategy using this compound improve solar cell efficiency?
A: Research shows that using CPT in a hybrid passivation strategy alongside inorganic lead triiodide (PbI3-) results in enhanced passivation of both (111) and (200) facets present in large-size PbS quantum dots []. This dual-faceted passivation leads to several improvements:
Q3: Can this compound be used to synthesize other compounds?
A: Yes, this compound serves as a valuable reagent in organic synthesis. It is a key starting material for synthesizing N-substituted 2H-1,3-thiazin-2-ones, a class of compounds gaining interest for potential pharmaceutical applications []. The reaction utilizes commercially available chlorosulfonyl isocyanate (CSI) alongside this compound in a one-pot synthesis to produce these valuable thiazinone derivatives [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


